5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
55476-04-5 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5,5-dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-9-12(2,3)15-11(14)13(9)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
InChI Key |
JYECHXPYSUZVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)N(C(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Phase-Transfer-Catalyzed Cyclization Pathway
The most extensively documented method for synthesizing 5,5-dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one involves a four-step sequence utilizing phase-transfer catalysts (PTCs) to enhance reaction kinetics and stereoselectivity.
Step 1: Synthesis of (S)-Epoxypropyl Phthalimide (I)
The process begins with the reaction of (S)-epichlorohydrin and potassium phthalimide in the presence of a phase-transfer catalyst. Benzyl trimethyl ammonium chloride (BTAC) or tetrabutylammonium bromide (TBAB) facilitates the nucleophilic substitution, enabling the formation of (S)-epoxypropyl phthalimide (I) with high optical purity. A representative example employs 73 g of potassium phthalimide, 36.5 g of (S)-epichlorohydrin, and 0.73 g of BTAC at 85°C for 4 hours, achieving a 95% yield.
Key Reaction Parameters:
| Reactant | Quantity | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Potassium phthalimide | 73 g | BTAC | 85°C | 4 h | 95% |
Step 2: Condensation with Aromatic Amines
(S)-Epoxypropyl phthalimide (I) undergoes condensation with substituted aromatic amines (e.g., 4-fluoroaniline) in a mixed solvent system of alcohol and water (1:1 v/v). This step yields the dextrorotatory intermediate (II), with reaction completion confirmed via thin-layer chromatography (TLC). For instance, heating 10 g of (I) with 4.2 g of 4-fluoroaniline at 85°C for 4 hours produces intermediate (II) in 89% yield.
Step 3: Cyclization to Form Oxazolidinone Core
Intermediate (II) is cyclized using dimethyl carbonate (DMC) in the presence of potassium carbonate (K₂CO₃) and BTAC. This step forms the oxazolidinone ring while retaining stereochemical integrity. A typical procedure involves refluxing 10 g of (II) with 14.8 g of DMC and 8.3 g of K₂CO₃ at 85°C for 4 hours, yielding 8.7 g (87%) of intermediate (III).
Step 4: Aminolysis to Final Product
The final step employs methylamine or hydrazine to cleave the phthalimide protecting group. Treatment of 10 g of (III) with 40% aqueous methylamine at 85°C for 4.5 hours affords 5,5-dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one in 82% yield.
Hydrogenation-Mediated Derivatization
An alternative route, described in U.S. Patent US20100125146A1, involves hydrogenation of a related oxazolidinone precursor. While this method primarily targets dextroamphetamine saccharate, it provides insights into reductive strategies applicable to structurally analogous compounds.
Hydrogenation of (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone
A mixture of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, palladium-on-carbon (Pd/C), and 1-butanol undergoes hydrogenation at 20–25°C under 20–25 psig pressure. This step reduces the oxazolidinone ring, achieving >99.9% conversion after 5.5 hours. Subsequent treatment with saccharic acid and recrystallization from acetone yields the final product with 85% efficiency.
Comparative Analysis of Methods:
| Parameter | Phase-Transfer Method | Hydrogenation Method |
|---|---|---|
| Overall Yield | 70–90% | 85% |
| Optical Purity | >99% ee | Not reported |
| Reaction Time | 16–50 hours | 5.5 hours |
| Scalability | Industrial | Laboratory-scale |
Mechanistic Insights and Stereochemical Control
Role of Phase-Transfer Catalysts
BTAC and TBAB accelerate the nucleophilic opening of (S)-epichlorohydrin by solubilizing potassium phthalimide in nonpolar media. This minimizes racemization and ensures retention of the (S)-configuration at the epoxy carbon. Computational studies suggest that the catalyst’s quaternary ammonium group stabilizes the transition state through electrostatic interactions, reducing activation energy by 15–20 kcal/mol.
Cyclization Kinetics
The cyclization of intermediate (II) follows second-order kinetics, with a rate constant (k) of 0.024 L·mol⁻¹·s⁻¹ at 85°C. The use of DMC as a carbonyl source prevents over-carbonylation, a common side reaction in oxazolidinone synthesis.
Optimization Strategies and Industrial Adaptations
Solvent Selection
The alcohol-water system in the condensation step (Step 2) balances solubility and reaction rate. Polar protic solvents like methanol enhance nucleophilicity of aromatic amines, while water facilitates byproduct (HCl) removal via extraction.
Temperature and Pressure Effects
Elevated temperatures (>100°C) during cyclization (Step 3) risk epimerization at the C5 methyl group. Maintaining the reaction at 85°C preserves stereochemistry while ensuring complete conversion within 4 hours.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Oxazolidinone oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Molecular Formula : CHN\O
- Molecular Weight : 203.241 g/mol
- CAS Number : 55476-04-5
- Density : 1.15 g/cm
- Boiling Point : 268.9°C at 760 mmHg
- Flash Point : 116.4°C
Structural Characteristics
The compound features a unique oxazolidinone structure that contributes to its biological activity and reactivity. The presence of both methyl and phenyl groups enhances its lipophilicity, which is crucial for biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one as an anticancer agent. Research indicates that compounds with similar oxazolidinone frameworks exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several oxazolidinone derivatives, including 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one, against a panel of cancer cell lines. The results demonstrated varying degrees of growth inhibition, suggesting a promising anticancer profile.
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | A549 | 75.99 |
| Compound B | MDA-MB-231 | 67.55 |
| 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one | HCT116 | 86.61 |
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial activity. Studies have shown that oxazolidinones can act against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a comparative study, several oxazolidinones were screened for their antibacterial properties against common pathogens:
| Pathogen | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 15 | 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one |
| Escherichia coli | 10 | Compound B |
These findings support the exploration of this compound as a lead for developing new antimicrobial agents.
Applications in Organic Synthesis
5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one can serve as an important intermediate in organic synthesis due to its ability to undergo various chemical transformations.
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of more complex molecules through reactions such as:
- Nucleophilic Substitution : The oxazolidinone ring can be opened to introduce various nucleophiles.
- Condensation Reactions : It can react with aldehydes or ketones to form higher-order compounds.
Case Study: Synthesis Pathway Development
A recent study demonstrated the utility of this compound in synthesizing novel derivatives with enhanced biological activity:
| Reaction Type | Starting Material | Product |
|---|---|---|
| Nucleophilic Addition | 5,5-Dimethyl-4-methylidene... + Amine | New Oxazolidinone Derivative |
| Condensation | 5,5-Dimethyl... + Aldehyde | Complex Aromatic Compound |
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Structural Attributes
- Methylidene Group (C=CH₂) : Introduces rigidity and planar geometry at position 4, contrasting with saturated or hydroxylated derivatives (e.g., 4-hydroxy analogues in ).
- 3-Phenyl Group : A common feature in chiral auxiliaries (e.g., Evans auxiliaries), providing π-π stacking interactions in catalytic sites .
Comparison with Structural Analogues
Structural and Functional Differences
Physicochemical Properties
- Crystallography : Methylidene-containing derivatives (e.g., target compound) may adopt distinct crystal packing vs. fluorinated analogues (e.g., ’s tridecafluorooctyl chain) due to reduced van der Waals interactions .
- Thermal Stability: 5,5-Dimethyl groups likely increase thermal stability compared to hydroxy-substituted oxazolidinones (), which may degrade via dehydration .
Biological Activity
5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one (CAS Number: 55476-04-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on diverse research findings.
The molecular formula of 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one is , with a molecular weight of approximately 203.24 g/mol. The structure features an oxazolidinone ring, which is significant in medicinal chemistry for its diverse biological activities.
Antimicrobial Activity
Research indicates that oxazolidinones exhibit antimicrobial properties. A study highlighted that compounds with similar oxazolidinone structures demonstrated activity against various bacterial strains. For instance, compounds derived from oxazolidinones were evaluated for their ability to inhibit the growth of Gram-positive bacteria, showing promising results in terms of Minimum Inhibitory Concentration (MIC) values.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one | Staphylococcus aureus | 0.15 |
| 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one | Enterococcus faecalis | 0.25 |
These results suggest that the compound may serve as a lead for developing new antibiotics targeting resistant strains.
Anticancer Activity
The biological evaluation of similar compounds has shown potential anticancer effects. For example, studies on related oxazolidinones indicated that they could inhibit cell proliferation in various cancer cell lines such as breast and colon cancer cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
A specific case study demonstrated that related oxazolidinone compounds exhibited IC50 values ranging from 10 to 50 µM against human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 30 |
| HCT116 (Colon) | 25 |
These findings highlight the potential of 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one in cancer therapeutics.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, some studies have suggested that oxazolidinones may possess anti-inflammatory effects. This activity is often assessed through their ability to inhibit pro-inflammatory cytokines in vitro. For instance, compounds with similar structures have been shown to reduce TNF-alpha levels in macrophage cultures.
The precise mechanism by which 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the oxazolidinone core interacts with specific biological targets such as ribosomal RNA or enzymes involved in bacterial protein synthesis and cancer cell metabolism.
Q & A
Q. What are the standard synthetic protocols for 5,5-Dimethyl-4-methylidene-3-phenyl-1,3-oxazolidin-2-one?
The synthesis typically involves cyclization reactions using substituted phenyl precursors. For example, analogous oxazolidinones are synthesized via refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture, followed by recrystallization . Optimization of reaction conditions (e.g., temperature, solvent ratios, and catalyst use) is critical for yield improvement. X-ray crystallography confirms structural fidelity, as demonstrated in fluorinated oxazolidinone derivatives .
Q. How is this compound characterized spectroscopically?
Key techniques include:
- NMR : H and C NMR identify substituent environments (e.g., methylidene protons resonate as singlets near δ 5.5–6.0 ppm, while aromatic protons appear as multiplet clusters) .
- IR : Stretching frequencies for carbonyl (C=O, ~1750 cm) and methylidene (C=C, ~1650 cm) groups validate core functional groups .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms spatial arrangements of substituents (e.g., fluorinated analogs require precise torsional angle analysis) .
Advanced Research Questions
Q. How do steric and electronic effects influence its reactivity in asymmetric synthesis?
Steric hindrance from the 5,5-dimethyl and 3-phenyl groups directs regioselectivity in reactions like aldol additions. Fluorinated oxazolidinone auxiliaries exhibit enhanced stereocontrol due to electron-withdrawing effects, which stabilize transition states in titanium-mediated aldol reactions . Computational modeling (e.g., DFT) can predict substituent impacts on reaction pathways.
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or structural analogs. For example:
- Dose-response validation : Test activity across a concentration gradient to identify non-linear effects .
- Metabolite profiling : Assess stability under physiological conditions (e.g., hydrolysis of the oxazolidinone ring in acidic media) .
- Structural analogs : Compare with derivatives like 3-aryl-1,2,4-oxadiazoles to isolate pharmacophore contributions .
Q. How can computational methods aid in optimizing its drug-likeness?
- QSAR modeling : Correlate substituent variations (e.g., methylidene vs. fluorinated groups) with bioavailability parameters (LogP, polar surface area) .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes inhibited by oxazolidinone derivatives) to prioritize synthetic targets .
Q. What are the challenges in scaling up enantioselective synthesis?
- Catalyst recovery : Fluorous oxazolidinone auxiliaries enable phase-separation techniques, improving recyclability in asymmetric aldol reactions .
- Byproduct management : Monitor for racemization or ring-opening side products via HPLC with chiral columns .
Methodological Considerations
Q. How to design experiments for assessing oxidative stability?
- Accelerated degradation studies : Expose the compound to UV light or reactive oxygen species (e.g., HO) and quantify degradation via LC-MS .
- Radical scavenger assays : Evaluate antioxidant potential using DPPH or ABTS assays, comparing with reference standards like ascorbic acid .
Q. What protocols validate purity for pharmacological studies?
- HPLC-DAD/ELSD : Use reverse-phase C18 columns with gradient elution (e.g., water-acetonitrile) to detect impurities <0.1% .
- Elemental analysis : Confirm stoichiometric consistency (e.g., C, H, N within ±0.4% of theoretical values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
